(2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(4-fluorophenyl)amino]prop-2-en-1-one
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Overview
Description
(2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(4-fluorophenyl)amino]prop-2-en-1-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of dichlorophenyl, methoxyphenyl, and fluoroanilino groups, making it an interesting subject for chemical research and industrial applications.
Mechanism of Action
Target of Action
It has been suggested that this compound may have potential as a drug candidate against the covid-19 virus .
Mode of Action
The molecular docking mechanisms between the molecule and a protein (7ALI) suggest that the protein-ligand systems involve hydrogen bonding, π-stacking, and hydrophobic interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(4-fluorophenyl)amino]prop-2-en-1-one typically involves a multi-step process. The initial step often includes the preparation of intermediate compounds such as 2,4-dichlorophenylmethanol and 4-fluoroaniline. These intermediates are then subjected to various reaction conditions, including condensation and coupling reactions, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(4-fluorophenyl)amino]prop-2-en-1-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or defluorinated compounds.
Scientific Research Applications
Chemistry
In chemistry, (2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(4-fluorophenyl)amino]prop-2-en-1-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the effects of various functional groups on biological activity. It may serve as a model compound for understanding the interactions between similar molecules and biological targets.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with specific therapeutic effects.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(4-chloroanilino)prop-2-en-1-one
- (E)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(4-bromoanilino)prop-2-en-1-one
- (E)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(4-iodoanilino)prop-2-en-1-one
Uniqueness
The uniqueness of (2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(4-fluorophenyl)amino]prop-2-en-1-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, the presence of the fluoroanilino group may enhance its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(E)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(4-fluoroanilino)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2FNO2/c23-17-4-1-16(21(24)13-17)14-28-20-9-2-15(3-10-20)22(27)11-12-26-19-7-5-18(25)6-8-19/h1-13,26H,14H2/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXNRRRCHXUBFE-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CNC2=CC=C(C=C2)F)OCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/NC2=CC=C(C=C2)F)OCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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